Phenyl hydrazinecarboxylate

Descripción general

Descripción

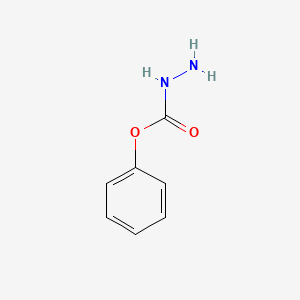

Phenyl hydrazinecarboxylate is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is known for its white crystalline appearance and has a melting point of 105°C . This compound is primarily used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl hydrazinecarboxylate can be synthesized through the reaction of this compound with appropriate aldehydes or ketones in various organic solvents . The reaction conditions typically involve the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the compound .

Industrial Production Methods: Industrial production of phenoxyformohydrazide involves large-scale synthesis using mechanochemical approaches or solid-state melt reactions . These methods are preferred due to their efficiency and ability to produce high yields of the compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Phenyl hydrazinecarboxylates undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or corresponding salts. For example:

-

Acidic Hydrolysis : Tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate reacts with HCl to release 4-(ethoxycarbonyl)phenylhydrazine and tert-butanol.

-

Basic Hydrolysis : Under NaOH, the same compound forms sodium 4-(hydrazinecarboxylate)benzoate, with the tert-butyl group cleaved.

Table 1: Hydrolysis Conditions and Outcomes

| Substrate | Conditions | Products |

|---|---|---|

| Tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate | 1M HCl, 80°C | 4-(Ethoxycarbonyl)phenylhydrazine + tert-butanol |

| Tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate | 1M NaOH, 60°C | Sodium 4-(hydrazinecarboxylate)benzoate |

Condensation Reactions

These compounds participate in condensation with carbonyl groups to form hydrazones, critical intermediates in heterocycle synthesis.

Cyclization and Heterocycle Formation

Phenyl hydrazinecarboxylates are precursors to nitrogen-containing heterocycles, such as pyrazoles and indoles.

Catalytic and Surface-Mediated Reactions

Microdroplet environments enhance reaction rates and selectivity. For instance:

-

Microdroplet Synthesis : Phenyl hydrazinecarboxylate derivatives react with phthalic anhydride in aqueous microdroplets (sub-millisecond timescale) to yield six-membered heterocycles, bypassing traditional acid/base catalysts .

Key Findings :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Phenyl hydrazinecarboxylate derivatives have been synthesized and evaluated for their biological activities, particularly as potential anticancer agents. Research has shown that compounds derived from phenyl hydrazine and various aldehydes exhibit significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Case Study: Antiproliferative Activity

- Compounds Tested : Various derivatives synthesized from phenyl hydrazine and aromatic aldehydes.

- Methodology : Characterization through techniques like TLC, IR, NMR, and mass spectrometry.

- Results : Some derivatives showed promising cytotoxicity against HepG2 and MCF-7 cell lines, indicating their potential as anticancer drugs.

Synthetic Organic Chemistry

This compound plays a crucial role in synthetic organic chemistry, particularly in the formation of hydrazones and other nitrogen-containing compounds. It has been utilized in photoredox catalytic strategies for carbon-carbon bond formation .

Synthetic Pathways

- Hydrazone Formation : The compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.

- Continuous Flow Synthesis : Recent advancements have allowed the use of continuous flow techniques to optimize the synthesis of phenyl hydrazine derivatives .

Analytical Applications

The derivatives of this compound have been employed in various analytical applications due to their ability to form stable complexes with metal ions and other analytes. These applications include:

- Chromatography : Utilized as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Spectrophotometry : Employed for the detection of specific analytes through colorimetric changes upon complex formation.

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of phenoxyformohydrazide involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting certain enzymes and proteins, leading to changes in cellular processes . This inhibition can result in various biological effects, including anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

- Phenyl hydrazinecarboxylate

- Hydrazinecarboxylic acid

- Phenyl carbazate

Actividad Biológica

Phenyl hydrazinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, anticancer, and antioxidant properties.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of phenyl hydrazine with carboxylic acid derivatives. The characterization of the compound typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.

- Infrared (IR) Spectroscopy : Helps identify characteristic bonds and functional groups within the compound.

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Assists in studying electronic transitions and concentration measurements.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of phenyl hydrazine, particularly those forming Schiff bases, showed significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some copper(II) complexes derived from these compounds was reported to be as low as 5-10 µg/mL, indicating potent antibacterial effects .

| Compound Type | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Copper(II) Complex | Staphylococcus aureus | 5 | 21 |

| Copper(II) Complex | E. coli | 10 | 16 |

| Copper(II) Complex | Pseudomonas aeruginosa | 10 | 11 |

2. Anticancer Activity

Research indicates that phenyl hydrazine derivatives possess anticancer properties. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines by triggering oxidative stress mechanisms . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance cytotoxicity against specific cancer types.

3. Antioxidant Activity

This compound also demonstrates antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property is crucial in preventing various diseases associated with oxidative stress, including cancer and cardiovascular disorders.

Case Studies

Several case studies have highlighted the biological significance of phenyl hydrazine derivatives:

- A study involving N1-phenylhydrazine-1,2-bis(carbothioamide) revealed its antibacterial and antioxidant activities through various bioassays .

- Another investigation into phenylhydrazine-induced hemolytic anemia provided insights into its interaction with hemoglobin, emphasizing its potential toxicological effects alongside therapeutic applications .

Propiedades

IUPAC Name |

phenyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDTZRSLSJSECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174620 | |

| Record name | Hydrazinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-43-0 | |

| Record name | Hydrazinecarboxylic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020605430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.